molecular formula C19H15FN6OS B2727137 N-(2-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886931-24-4

N-(2-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2727137
CAS No.: 886931-24-4
M. Wt: 394.43
InChI Key: DUUWROVSBVXHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of acetamide derivatives featuring a 1,2,4-triazole core substituted with pyridin-3-yl and 1H-pyrrol-1-yl groups, linked via a sulfanyl bridge to an N-(2-fluorophenyl)acetamide moiety (Figure 1). The structural complexity arises from:

  • Triazole ring: A 1,2,4-triazole scaffold, known for its role in modulating biological activity through hydrogen bonding and π-π interactions.
  • Acetamide linkage: The 2-fluorophenyl group may influence pharmacokinetics, including metabolic stability and membrane permeability.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6OS/c20-15-7-1-2-8-16(15)22-17(27)13-28-19-24-23-18(14-6-5-9-21-12-14)26(19)25-10-3-4-11-25/h1-12H,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUWROVSBVXHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. The presence of the fluorophenyl and pyridinyl moieties suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15FN4OSC_{17}H_{15}FN_4OS, with a molecular weight of approximately 374.39 g/mol. Its structure includes a fluorinated phenyl group, a pyridine ring, and a triazole derivative, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. A study demonstrated that certain derivatives showed strong activity against dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes, which are critical in bacterial cell wall synthesis and metabolism .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Activity Level
Compound ADHFR0.5High
Compound BEnoyl ACP Reductase0.7Moderate
N-(2-fluorophenyl)-...DHFR & Enoyl ACP ReductaseTBDTBD

Inhibition Studies

In vitro studies have shown that related compounds can inhibit histamine-induced gastric acid secretion effectively. The pharmacological effects were compared to standard proton pump inhibitors (PPIs), revealing that some derivatives had superior efficacy and longer action duration .

Table 2: Inhibition of Gastric Acid Secretion

Compound NameDose (mg/kg)Total Acid Secretion (µmol/h)Comparison to PPI
Compound C130Better
N-(2-fluorophenyl)-...1TBDTBD

The proposed mechanism of action for this compound involves binding interactions at critical active sites on target enzymes such as DHFR and enoyl ACP reductase. Molecular docking studies suggest that the compound forms stable interactions with these enzymes, enhancing its inhibitory potential .

Case Studies

A recent study focused on the synthesis and evaluation of various derivatives of similar structures found that modifications in the triazole ring significantly affected biological activity. Compounds with specific substitutions demonstrated enhanced binding affinities and improved pharmacokinetic profiles.

Case Study Summary:
In a comparative study involving several derivatives:

  • Compound D showed a remarkable reduction in bacterial growth at concentrations as low as 0.3 µM.
  • Compound E , with a different substitution pattern, exhibited lower efficacy but highlighted the importance of structural optimization in drug design.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of compounds containing the triazole ring exhibit significant antimicrobial properties. Specifically, compounds similar to N-(2-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been shown to possess activity against various bacterial strains and fungi. For instance, studies have highlighted the effectiveness of triazole derivatives in combating resistant strains of bacteria and fungi, making them valuable in developing new antibiotics .

2. Antifungal Activity
The compound's structural components suggest potential antifungal applications. Triazoles are well-known for their antifungal properties, particularly in treating infections caused by Candida species and Aspergillus species. The presence of the pyridine and triazole moieties in the compound enhances its interaction with fungal enzymes, potentially leading to effective treatment options for fungal infections .

3. Anticancer Properties
Emerging studies indicate that compounds with similar structures may exhibit anticancer activity. Research on related triazole derivatives has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanisms often involve the modulation of signaling pathways critical for cell proliferation and survival .

Synthesis and Derivation

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazines or hydrazones.
  • Introduction of the Sulfanyl Group : Sulfonation reactions are employed to attach the sulfanyl moiety to the triazole structure.
  • Final Acetylation : The acetamide group is introduced to complete the synthesis.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to traditional antibiotics .

Case Study 2: Antifungal Activity Assessment
In another study focusing on antifungal activity, researchers tested several triazole derivatives against Candida albicans. The findings revealed that certain modifications on the triazole ring enhanced antifungal potency significantly, suggesting a pathway for developing more effective antifungal agents based on this compound .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound is compared to structurally related derivatives with variations in triazole substituents, aryl groups, and acetamide linkages (Table 1).

Compound Name Triazole Substituents Aryl Group (Acetamide) Key Biological Activity Reference
Target Compound 5-(pyridin-3-yl), 4-(1H-pyrrol-1-yl) 2-fluorophenyl Not explicitly reported -
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-pyridin-3-yl 4-ethylphenyl Orco agonist (insect olfaction)
OLC-15 (N-(4-butylphenyl)-2-[(4-ethyl-5-(2-pyridinyl)-4H-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-pyridin-2-yl 4-butylphenyl Orco antagonist
N-(2,4-Difluorophenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-triazol-3-yl)sulfanyl]acetamide 4-ethyl, 5-pyridin-3-yl 2,4-difluorophenyl Not reported; structural analog
2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide 5-furan-2-yl, 4-propenyl 3-fluorophenyl Anti-exudative activity (rat models)
GPR-17 ligand (2-{[5-(3-morpholinosulfonylphenyl)-4-(4-trifluoromethoxyphenyl)-4H-triazol-3-yl]sulfanyl}acetamide) 5-aryl sulfonamide, 4-aryl 4-isopropylphenyl G protein-coupled receptor modulation

Table 1 : Structural and functional comparison with analogs.

Structure-Activity Relationships (SAR)

  • Triazole Substituents: Pyridinyl vs. Furan/Pyrazole: Pyridinyl groups (e.g., VUAA-1, target compound) enhance ion channel agonism compared to furan derivatives (anti-exudative activity) . Pyrrol-1-yl vs.
  • Fluorophenyl vs. Alkyl/Aryl Groups :
    • 2-Fluorophenyl may improve metabolic stability over ethylphenyl (VUAA-1) due to reduced CYP450-mediated oxidation.
    • Difluorophenyl analogs (e.g., ) show enhanced lipophilicity, which could influence blood-brain barrier penetration.
  • Sulfanyl Linkage : Critical for maintaining conformational rigidity; replacement with oxygen or methylene reduces activity in Orco modulators .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.